molecular formula C6H12N2O B2896966 5-[(Methylamino)methyl]pyrrolidin-2-one CAS No. 929972-85-0

5-[(Methylamino)methyl]pyrrolidin-2-one

Cat. No.: B2896966
CAS No.: 929972-85-0
M. Wt: 128.175
InChI Key: NKDYHCPYSXTJNL-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C6H12N2O It is a pyrrolidinone derivative, characterized by the presence of a methylamino group attached to the pyrrolidinone ring

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-[(Methylamino)methyl]pyrrolidin-2-one’s action are currently unknown . Once the targets and mode of action are identified, it will be possible to describe these effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylamino)methyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Pyrrolidin-2-one+Formaldehyde+Methylamine5-[(Methylamino)methyl]pyrrolidin-2-one\text{Pyrrolidin-2-one} + \text{Formaldehyde} + \text{Methylamine} \rightarrow 5\text{-[(Methylamino)methyl]pyrrolidin-2-one} Pyrrolidin-2-one+Formaldehyde+Methylamine→this compound

The reaction is usually conducted in an aqueous medium at a temperature range of 20-40°C. The pH of the reaction mixture is maintained between 7 and 9 to facilitate the formation of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as crystallization and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

5-[(Methylamino)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Aminomethyl)pyrrolidin-2-one]
  • 5-[(Ethylamino)methyl]pyrrolidin-2-one
  • 5-[(Dimethylamino)methyl]pyrrolidin-2-one

Uniqueness

5-[(Methylamino)methyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-(methylaminomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-4-5-2-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYHCPYSXTJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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